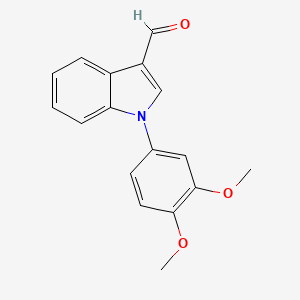

1-(3,4-Dimethoxyphenyl)-1h-indole-3-carbaldehyde

描述

1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde is a heterocyclic compound featuring an indole core substituted at the 1-position with a 3,4-dimethoxyphenyl group and a carbaldehyde functional group at the 3-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and drug discovery. The methoxy groups enhance solubility in polar solvents, while the carbaldehyde group serves as a reactive site for further functionalization, such as condensation or reduction reactions .

属性

IUPAC Name |

1-(3,4-dimethoxyphenyl)indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-20-16-8-7-13(9-17(16)21-2)18-10-12(11-19)14-5-3-4-6-15(14)18/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKKWNMQNVOVCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C32)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Vilsmeier-Haack Formylation of N-(3,4-Dimethoxyphenyl)indole

This method involves the synthesis of the Vilsmeier reagent by reacting phosphorus oxychloride (POCl₃) with anhydrous N,N-dimethylformamide (DMF), followed by formylation of the N-substituted indole.

Preparation of Vilsmeier reagent:

- Slowly add POCl₃ to anhydrous DMF at 0–5 °C with stirring for 30–40 minutes to generate the electrophilic formylating agent.

-

- Dissolve N-(3,4-dimethoxyphenyl)indole in anhydrous DMF and cool to 0–5 °C.

- Add the Vilsmeier reagent dropwise to the indole solution under the same temperature conditions.

- Stir the reaction mixture at room temperature for 1–2 hours, then heat under reflux for 5–8 hours to complete formylation at the 3-position.

-

- Cool the reaction mixture and quench with saturated sodium carbonate solution to neutralize and precipitate the product.

- Adjust pH to 8–9, filter the solid, dry, and recrystallize to obtain pure 1-(3,4-dimethoxyphenyl)-1H-indole-3-carbaldehyde.

Reaction scheme summary:

| Reagent/Condition | Purpose | Temperature | Time |

|---|---|---|---|

| POCl₃ + DMF (anhydrous) | Formation of Vilsmeier reagent | 0–5 °C, 30–40 min | 30–40 min |

| N-(3,4-dimethoxyphenyl)indole + Vilsmeier reagent | Formylation at C-3 position | 0–5 °C (addition), RT (stirring), reflux (reaction) | 1–2 h (RT), 5–8 h (reflux) |

| Saturated Na₂CO₃ solution | Neutralization and precipitation | Room temperature | Until pH 8–9 |

This method is noted for its high yield and selectivity, with reported yields often exceeding 80–90% for similar indole-3-carboxaldehydes.

Alternative Formylation Methods

Other formylation methods reported for indole derivatives include:

Reimer-Tiemann reaction:

Uses chloroform and aqueous potassium hydroxide to introduce formyl groups, but generally less selective and lower yielding for 3-substituted indoles.Grignard reaction:

Involves reaction of indole derivatives with formyl equivalents via organomagnesium intermediates, but typically requires more complex handling and protection strategies.Biosynthetic approaches:

Biotransformation of L-tryptophan by engineered Escherichia coli strains has been explored to produce 1H-indole-3-carboxaldehyde derivatives, but this is less common for substituted analogs like this compound.

N-Substitution of 1H-Indole-3-carbaldehyde

An alternative route involves:

- Starting from 1H-indole-3-carbaldehyde, prepared via Vilsmeier-Haack or other methods.

- Performing N-alkylation or N-arylation with 3,4-dimethoxyphenyl halides (e.g., bromides or iodides) under basic conditions (e.g., sodium hydride or potassium carbonate in DMF).

This approach, however, can be complicated by competing side reactions and lower regioselectivity, and is less commonly employed for this specific compound.

Research Findings and Analytical Data

Yield and Purity

- The Vilsmeier-Haack method for formylation of N-substituted indoles typically yields the aldehyde product in 85–95% yield after recrystallization.

- Purity is confirmed by melting point determination, NMR spectroscopy, and mass spectrometry.

Spectral Data (Representative for this compound)

| Spectroscopic Method | Data (Typical) |

|---|---|

| 1H NMR (CDCl₃, 300 MHz) | Aldehyde proton at δ ~10.0 ppm (singlet); aromatic protons between δ 6.5–8.5 ppm; methoxy groups at δ ~3.7–3.9 ppm (singlet) |

| 13C NMR | Aldehyde carbon at δ ~185–190 ppm; aromatic carbons and methoxy carbons observed at expected chemical shifts |

| Mass Spectrometry | Molecular ion peak consistent with molecular weight of C18H17NO3 (calculated MW ~295 g/mol) |

| Melting Point | Typically between 120–130 °C (varies with purity) |

Reaction Optimization Parameters

| Parameter | Optimal Range | Notes |

|---|---|---|

| Reaction temperature | 0–5 °C (addition), reflux (5–8 h) | Ensures controlled formylation and minimizes side reactions |

| Solvent | Anhydrous DMF | Good solubility and stability for Vilsmeier reagent |

| pH during work-up | 8–9 | Precipitates product efficiently |

| Reagent stoichiometry | POCl₃:DMF ~1:1, Indole:Vilsmeier reagent ~1:1 | Stoichiometric balance critical for yield |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Vilsmeier-Haack formylation | POCl₃, DMF, N-(3,4-dimethoxyphenyl)indole, Na₂CO₃ work-up | High selectivity, good yields, mild conditions | Requires anhydrous conditions, POCl₃ handling | 85–95 |

| Reimer-Tiemann reaction | CHCl₃, KOH, aqueous solution | Simple reagents | Low selectivity, harsh conditions | <50 |

| Grignard formylation | Organomagnesium reagent, formyl source | Potential for diverse substitutions | Complex, moisture sensitive | Variable |

| Biotransformation | Engineered E. coli with L-tryptophan | Environmentally friendly | Limited substrate scope | Low to moderate |

| N-Substitution of indole-3-carbaldehyde | 3,4-Dimethoxyphenyl halide, base, DMF | Straightforward N-alkylation | Possible side reactions, lower regioselectivity | Moderate |

化学反应分析

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-1h-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4, PCC, MnO2.

Reduction: NaBH4, lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products:

Oxidation: 1-(3,4-Dimethoxyphenyl)-1h-indole-3-carboxylic acid.

Reduction: 1-(3,4-Dimethoxyphenyl)-1h-indole-3-methanol.

Substitution: Halogenated derivatives of the original compound.

科学研究应用

Medicinal Chemistry

Therapeutic Potential

The compound is a derivative of indole, a well-known scaffold in drug discovery. Research indicates that derivatives of indole-3-carboxaldehyde, including 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde, exhibit a wide range of biological activities such as:

- Anticancer Activity : Studies have demonstrated that indole derivatives can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. The modification of the indole structure enhances its interaction with biological targets involved in tumor progression .

- Antibacterial and Antifungal Properties : The compound has shown effectiveness against various bacterial strains and fungi. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

- Anti-inflammatory Effects : Indole derivatives have been linked to the modulation of inflammatory responses, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Case Studies

Recent studies have highlighted the synthesis of new indole derivatives that include this compound. These studies focus on their structure-activity relationships (SAR) to optimize their therapeutic efficacy .

Material Science

Polymer Applications

The compound can be utilized in the development of advanced materials due to its ability to act as a chromophore. This property allows it to be incorporated into polymers for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The incorporation of such compounds enhances the optical properties and stability of the materials .

Agricultural Chemistry

Pesticidal Properties

Research indicates that certain indole derivatives possess insecticidal and herbicidal properties. These compounds can be developed into eco-friendly pesticides that target specific pests while minimizing harm to non-target organisms. The structural modifications in compounds like this compound may improve their efficacy and reduce toxicity .

Summary of Key Findings

作用机制

The mechanism by which 1-(3,4-Dimethoxyphenyl)-1h-indole-3-carbaldehyde exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways: Modulation of signaling pathways that regulate cell growth, apoptosis, or other cellular processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound A : 1-(3,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde

- Structural Difference : Replaces the 3,4-dimethoxyphenyl group with a 3,4-dichlorobenzyl moiety.

- Reactivity : Chlorine atoms (electron-withdrawing) reduce electron density on the aromatic ring, increasing susceptibility to nucleophilic substitution compared to the electron-donating methoxy groups in the target compound .

- Applications : Often used in synthesizing inhibitors (e.g., 1-deoxy-D-xylulose-5-phosphate reductoisomerase inhibitors) due to enhanced electrophilicity .

Compound B : 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde (PI-23297)

- Structural Difference : Replaces the indole core with an imidazo[1,2-a]pyridine ring and adds a methyl group at position 4.

Core Heterocycle Variations

Compound C : 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone ()

- Structural Difference: Features an ethanone-linked 3,4-dimethoxyphenyl group instead of an indole-carbaldehyde system.

- Reactivity : Demonstrates rapid β-O-4 bond cleavage under mild alkaline conditions (0.5 mol/l KOtBu at 30°C), attributed to the ketone group’s electron-withdrawing nature. In contrast, the target compound’s stability under similar conditions is untested but expected to differ due to the indole core’s resonance stabilization .

Data Tables

Table 1: Structural and Reactivity Comparison

Table 2: Physicochemical Properties

| Compound Name | Solubility (Polar Solvents) | LogP (Predicted) | Stability Notes |

|---|---|---|---|

| This compound | High (methoxy groups) | 2.1 | Sensitive to strong bases |

| 1-(3,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde | Moderate | 3.8 | Stable under acidic conditions |

| PI-23297 | Moderate | 2.5 | Photostable, hygroscopic |

生物活性

1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article synthesizes and evaluates the available literature regarding its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

This compound belongs to the indole family, characterized by a fused benzene and pyrrole ring. The presence of methoxy groups at the 3 and 4 positions of the phenyl ring enhances its lipophilicity and biological activity. The synthesis typically involves the condensation of an indole derivative with an appropriate aldehyde under controlled conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation across various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis via caspase-3 activation |

| MDA-MB-231 | 15.2 | Cell cycle arrest at G2/M phase |

| HL-60 | 8.7 | Inhibition of tubulin polymerization |

The above data indicates that this compound exhibits significant antiproliferative effects with IC50 values indicating potent activity against HeLa and HL-60 cell lines .

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : The compound activates caspase-3, leading to programmed cell death in cancer cells. This was evidenced by Western blot analyses showing cleavage of PARP, a hallmark of apoptosis .

- Cell Cycle Arrest : Flow cytometric analysis revealed that treatment with the compound resulted in an accumulation of cells in the G2/M phase, indicating a blockade that prevents mitotic progression .

- Tubulin Polymerization Inhibition : Similar to known antitubulin agents, this compound disrupts microtubule dynamics, which is critical for cancer cell division .

Case Studies and Research Findings

A study conducted on various indole derivatives demonstrated that compounds with similar structural motifs to this compound exhibited varying degrees of cytotoxicity against different cancer types. For instance:

- MDA-MB-231 Cells : The compound showed significant inhibition at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in breast cancer treatment.

- HL-60 Cells : The compound's ability to induce apoptosis was confirmed through assays measuring caspase activity and cell viability post-treatment .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of methoxy groups on the phenyl ring is crucial for enhancing biological activity. Variations in substituents at specific positions can lead to changes in potency and selectivity towards different cancer cell lines.

Table 2: Structure-Activity Relationship Insights

| Compound Variant | Modifications | IC50 (µM) | Observations |

|---|---|---|---|

| Base Compound | None | 15.2 | Moderate activity |

| Variant with additional methoxy | +OCH3 on phenyl | 10.5 | Increased potency |

| Halogenated variant | +Cl on phenyl | 12.0 | Altered selectivity |

常见问题

Q. What are the standard synthetic routes for 1-(3,4-Dimethoxyphenyl)-1H-indole-3-carbaldehyde?

The compound is synthesized via a two-step process:

- Aldehyde formation : Indole derivatives are treated with POCl₃ in DMF at 80°C, followed by aqueous NaOH at 110°C to yield indole-3-carbaldehydes .

- SN2 substitution : Sodium hydride in DMF mediates the reaction of indole-3-carbaldehyde with 3,4-dichlorobenzyl bromide to introduce the 3,4-dimethoxyphenyl group . Crude products are typically used without purification in subsequent steps, but column chromatography may be employed for isolation.

Q. How is the structural integrity of this compound validated?

Structural confirmation relies on:

- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C–C = 0.003 Å, R factor = 0.049) .

- NMR spectroscopy : ¹H and ¹³C NMR (400 MHz, CDCl₃) identify key signals, such as methoxy protons (~3.8 ppm) and aldehyde protons (~10 ppm) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 210.226 g/mol for derivatives) .

Q. What solvents and conditions are optimal for its purification?

- Extraction : Ethyl acetate or tert-butyl methyl ether (TBME) is used for aqueous-organic layer separation .

- Drying agents : Sodium sulfate (Na₂SO₄) removes residual water .

- Chromatography : Silica gel with cyclohexane/ethyl acetate (1:1) improves purity for derivatives .

Advanced Research Questions

Q. How can reaction yields be improved during synthesis?

- Catalyst optimization : Rhodium-based catalysts (e.g., (nbd)Rh⁺) enhance polymerization efficiency for related indole derivatives, achieving yields >90% .

- Additives : Menthol increases molecular weight (13,900–18,400 g/mol) in polyacetylene synthesis, suggesting steric effects improve stability .

Q. What strategies address solubility challenges in polymer applications?

- Co-solvent systems : Dichloroethane or methanol improves solubility during SN2 reactions .

- Side-chain modification : Introducing carbamate or eugenol moieties enhances solubility in organic solvents (e.g., THF, DCM) .

Q. How is this compound utilized in enzyme inhibition studies?

- Target identification : It serves as a precursor for inhibitors of 1-deoxy-D-xylulose-5-phosphate synthase (DXS), a key enzyme in microbial isoprenoid pathways .

- Activity assays : Sodium triacetoxyborohydride-mediated reductive amination generates amine derivatives for IC₅₀ testing .

Q. How are spectral data contradictions resolved (e.g., overlapping NMR signals)?

- 2D NMR techniques : COSY and HSQC differentiate overlapping aromatic protons in the 110–130 ppm range .

- Computational modeling : Density Functional Theory (DFT) predicts chemical shifts to validate experimental data .

Q. What derivatization methods expand its utility in drug discovery?

- Reductive amination : Sodium borohydride reduces the aldehyde to a hydroxymethyl group for further functionalization .

- Wittig reactions : Generate α,β-unsaturated ketones for probing biological activity .

Q. How is toxicity assessed in laboratory settings?

Q. What analytical challenges arise during polymer characterization?

- Molecular weight distribution : Gel permeation chromatography (GPC) with THF as the mobile phase resolves polydispersity in polyacetylenes .

- Helical structure analysis : Circular dichroism (CD) confirms stable helical conformations in soluble polymers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。